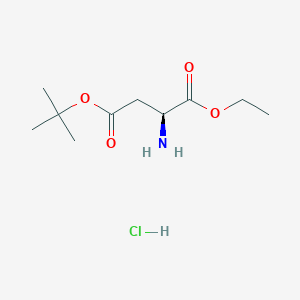
Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a tert-butyl group and an ethyl ester, which modify its chemical properties and potential applications. The hydrochloride form enhances its solubility and stability, making it useful in various scientific and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride typically involves the esterification of aspartic acid followed by the introduction of the tert-butyl group. The process can be summarized as follows:
Esterification: Aspartic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form aspartic acid ethyl ester.
tert-Butylation: The ethyl ester is then reacted with tert-butyl chloride in the presence of a base (e.g., sodium hydroxide) to introduce the tert-butyl group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions:
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the tert-butyl group.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate the hydrolysis of the ester bond.
Oxidation/Reduction: Strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be employed, though these reactions are less typical.
Major Products:
Hydrolysis: Aspartic acid and ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins, aiding in the study of protein structure and function.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride depends on its specific application. In biological systems, it can act as a prodrug, releasing active aspartic acid upon hydrolysis. The molecular targets and pathways involved include:
Enzymatic Hydrolysis: Enzymes such as esterases can hydrolyze the ester bond, releasing aspartic acid.
Protein Synthesis: Aspartic acid is incorporated into proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Aspartic Acid Ethyl Ester Hydrochloride: Lacks the tert-butyl group, making it less hydrophobic and potentially less stable.
Aspartic Acid tert-Butyl Ester: Does not have the ethyl ester group, affecting its solubility and reactivity.
Uniqueness: Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride is unique due to the combination of the tert-butyl and ethyl ester groups, which confer distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring these specific characteristics.
Eigenschaften
IUPAC Name |
4-O-tert-butyl 1-O-ethyl (2S)-2-aminobutanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-5-14-9(13)7(11)6-8(12)15-10(2,3)4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSZYZCRZKWPGQ-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)OC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)OC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8118604.png)
![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)
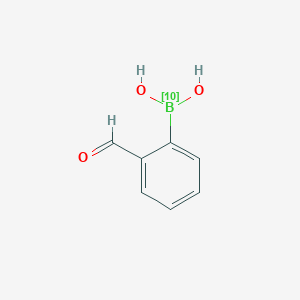
![(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B8118626.png)
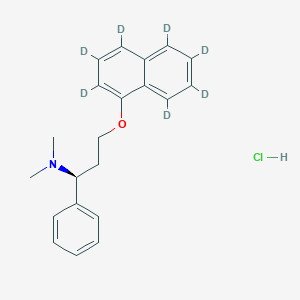
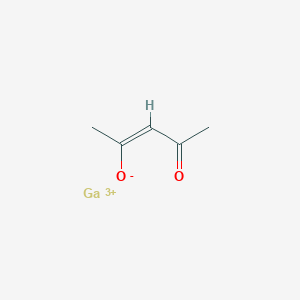
![(2S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8118651.png)


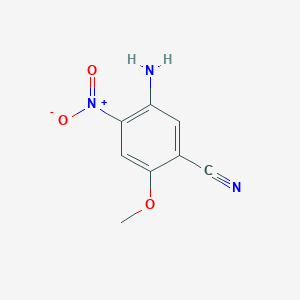
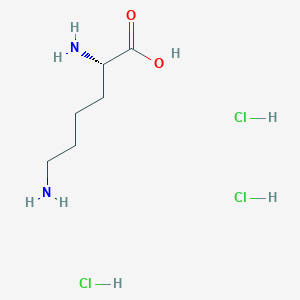
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]naphthalen-1-yl]naphthalen-2-yl]thiourea;sulfane](/img/structure/B8118695.png)
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8118701.png)
